Cas no 89444-87-1 (1H-Indole, 5-chloro-1,2,3-trimethyl-)

1H-Indole, 5-chloro-1,2,3-trimethyl- structure
89444-87-1 structure
Product Name:1H-Indole, 5-chloro-1,2,3-trimethyl-
CAS No:89444-87-1
MF:C11H12ClN
MW:193.672681808472
CID:600387
PubChem ID:71324299
Update Time:2025-04-19

1H-Indole, 5-chloro-1,2,3-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 5-chloro-1,2,3-trimethyl-
    • 5-chloro-1,2,3-trimethylindole
    • SCHEMBL21782165
    • 5-Chloro-1,2,3-trimethyl-1H-indole
    • 89444-87-1
    • DTXSID20753788
    • Inchi: 1S/C11H12ClN/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,1-3H3
    • InChI Key: BOMLCXCTQCXGIW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C)=C(C)N2C

Computed Properties

  • Exact Mass: 193.0658271g/mol
  • Monoisotopic Mass: 193.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 4.9Ų
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